molecular formula C8H15BrO3S B13282355 3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione

3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B13282355
M. Wt: 271.17 g/mol
InChI Key: MGMRYPNQDJPVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione is an organic compound featuring a bromine atom, a tert-butoxy group, and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with bromine and tert-butyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and selectivity. The process involves multiple steps, including bromination, protection of the hydroxyl group, and oxidation to form the sulfone group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiolane derivatives with different functional groups, such as amines, thiols, and sulfoxides .

Scientific Research Applications

3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and sulfone group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromine atom, tert-butoxy group, and thiolane ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C8H15BrO3S

Molecular Weight

271.17 g/mol

IUPAC Name

3-bromo-4-[(2-methylpropan-2-yl)oxy]thiolane 1,1-dioxide

InChI

InChI=1S/C8H15BrO3S/c1-8(2,3)12-7-5-13(10,11)4-6(7)9/h6-7H,4-5H2,1-3H3

InChI Key

MGMRYPNQDJPVQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CS(=O)(=O)CC1Br

Origin of Product

United States

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